molecular formula C21H21N3OS B2657029 2-((4-(3,4-dimethylphenyl)pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide CAS No. 1019153-63-9

2-((4-(3,4-dimethylphenyl)pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide

Cat. No.: B2657029
CAS No.: 1019153-63-9
M. Wt: 363.48
InChI Key: JLFUNIHRVSWMSP-UHFFFAOYSA-N
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Description

2-((4-(3,4-dimethylphenyl)pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex molecular structure, which includes a pyrimidine ring, a thioether linkage, and an acetamide group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, materials science, and other disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(3,4-dimethylphenyl)pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Thioether Formation: The pyrimidine derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Acetamide Formation: Finally, the thioether derivative is acylated with an acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-((4-(3,4-dimethylphenyl)pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The aromatic rings and the pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified acetamide derivatives.

    Substitution: Various substituted pyrimidine or aromatic derivatives.

Scientific Research Applications

2-((4-(3,4-dimethylphenyl)pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((4-(3,4-dimethylphenyl)pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to bind to specific sites on these targets, influencing cellular pathways and processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-(3,4-dimethylphenyl)pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide
  • 2-((4-(3,4-dimethylphenyl)pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide
  • 2-((4-(3,4-dimethylphenyl)pyrimidin-2-yl)thio)-N-(phenyl)acetamide

Uniqueness

2-((4-(3,4-dimethylphenyl)pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide is unique due to the specific positioning of the o-tolyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with other molecules, making it a distinct and valuable compound for research and development.

Properties

IUPAC Name

2-[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS/c1-14-8-9-17(12-16(14)3)19-10-11-22-21(24-19)26-13-20(25)23-18-7-5-4-6-15(18)2/h4-12H,13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFUNIHRVSWMSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=NC=C2)SCC(=O)NC3=CC=CC=C3C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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